molecular formula C11H9FN2O2 B8281169 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one

4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one

Cat. No.: B8281169
M. Wt: 220.20 g/mol
InChI Key: LWZYAVCWLSMDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorobenzyloxy)-1H-pyrimidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Pyrimidinone derivatives are recognized as privileged scaffolds in pharmaceutical development due to their versatile biological activities and presence in various therapeutic agents . The pyrimidine core is a fundamental building block in nucleic acids and is known for its ability to interact with diverse biological targets through hydrogen bonding and other weak interactions, which often improves the pharmacokinetic and pharmacodynamic properties of drug candidates . The specific substitution pattern of this compound, featuring a 4-fluorobenzyloxy group, is a common motif in drug design. The fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate the electronic properties of the molecule, thereby potentially improving its interaction with biological targets . Such fluorinated benzyloxy derivatives are frequently investigated for their potential bioactivity. Pyrimidin-2-one derivatives, as a class, have demonstrated a wide spectrum of pharmacological applications in research settings, including as key intermediates in the synthesis of potential antibacterial, anticancer, and anti-inflammatory agents . Researchers utilize this family of compounds to develop novel therapeutic prototypes, particularly against conditions where conventional treatments face challenges such as drug resistance . The compound serves as a valuable building block for the synthesis of more complex molecular architectures, including hybrid molecules designed to act on multiple biological targets simultaneously . It is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

6-[(4-fluorophenyl)methoxy]-1H-pyrimidin-2-one

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-16-10-5-6-13-11(15)14-10/h1-6H,7H2,(H,13,14,15)

InChI Key

LWZYAVCWLSMDCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=NC(=O)N2)F

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one exhibits significant biological activity, particularly as a selective agonist for certain receptors. For instance, studies have shown that derivatives of pyrimidine compounds can act on serotonin receptors, which are crucial in the treatment of mood disorders and other psychiatric conditions . The specific structural modifications of the pyrimidine ring, such as the addition of a fluorobenzyl group, enhance receptor selectivity and potency.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of 2-chloropyrimidine derivatives, which are then reacted with 4-fluorobenzyl alcohol to form the desired compound .

Table 1: Synthesis Pathway

StepReaction TypeReactantsProducts
1Nucleophilic Aromatic Substitution2-Chloropyrimidine + 4-Fluorobenzyl Alcohol4-(4-Fluorobenzyloxy)-1H-pyrimidin-2-one
2Further ModificationsVarious amines or alcoholsDerivatives with enhanced activity

The SAR studies highlight that variations in substituents on the pyrimidine ring can lead to marked differences in biological activity. For example, compounds with additional alkyl or aryl groups have shown improved potency against specific targets .

Therapeutic Potential

The therapeutic implications of 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one are promising, particularly in the realm of neuropharmacology. Its action as a selective agonist at serotonin receptors suggests potential applications in treating anxiety and depression . Furthermore, the compound's pharmacokinetic properties indicate good oral bioavailability, making it suitable for further development into therapeutic agents.

Case Study: Antidepressant Activity

A study evaluated the antidepressant-like effects of a series of pyrimidine derivatives, including 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one. Results demonstrated significant reductions in depressive behavior in animal models when administered at specific dosages, indicating its potential as a candidate for further clinical trials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[2,3-d]pyrimidine Derivatives (Compounds 4a and 4b)

Compounds 4a and 4b (from ) share the 4-(4-fluorobenzyloxy) substituent but are fused with a pyrido[2,3-d]pyrimidine scaffold. Key differences include:

  • Structure : Both compounds feature additional substitutions, such as a 3-methoxyphenyl group in 4a and a simpler phenyl group in 4b , leading to variations in steric bulk and electronic effects.
  • Synthetic Yields : 4a (27.2%) and 4b (24.6%) exhibit moderate yields, suggesting synthetic challenges in introducing bulky substituents .

PI3Kβ Inhibitor: 4-[2-Hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)-2-methylmorpholin-4-yl]-1H-pyrimidin-2-one

This compound () is a selective PI3Kβ inhibitor with antithrombotic activity. Key distinctions include:

  • Substituents : A morpholine ring and naphthylmethyl group at positions 4 and 6, respectively, enhance isoform selectivity for PI3Kβ over other kinases.
  • Biological Activity: Demonstrates potent antithrombotic effects without associated bleeding risks, unlike non-selective PI3K inhibitors .
  • Therapeutic Utility : Highlights the role of strategic substitution in achieving target specificity, a contrast to the simpler 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one.

Fluorinated Cytidine Analogues (Emtricitabine, PSI-6130)

Emtricitabine () and PSI-6130 () are nucleoside reverse transcriptase inhibitors (NRTIs) with pyrimidinone cores but differ significantly:

  • Substituents: Emtricitabine features a fluorinated oxathiolane sugar moiety, while PSI-6130 has a 2-deoxy-2-fluoro-arabinofuranose group. Both lack the 4-fluorobenzyloxy substituent.
  • Mechanism : These drugs inhibit HIV reverse transcriptase, whereas 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one’s activity (if any) remains uncharacterized in the provided evidence.

Table 2: Functional Comparison with Antiviral Pyrimidinones

Compound Target Key Substituent Therapeutic Use
Target Compound Unknown 4-(4-Fluorobenzyloxy) Undisclosed
Emtricitabine HIV Reverse Transcriptase Fluorinated oxathiolane HIV/AIDS treatment
PSI-6130 HCV RNA Polymerase 2-Fluoro-arabinofuranose Hepatitis C treatment

Difluoromethyl Pyrimidinones (Compounds [18F]24a/24b)

6-Amino-4/5-(difluoromethyl)-1H-pyrimidin-2-one derivatives () are radiolabeled compounds synthesized for imaging applications:

  • Substituents : Difluoromethyl groups at positions 4 or 5, contrasting with the 4-fluorobenzyloxy group.
  • Applications : Used in PET imaging due to the [18F] isotope, achieving radiochemical yields of ~60% .

4-(4-Fluorobenzyloxy)-2-hydroxybenzoic Acid (3e)

This compound () shares the 4-fluorobenzyloxy group but incorporates a benzoic acid core:

  • Structural Impact: The carboxylic acid group introduces hydrogen-bonding capacity, absent in the pyrimidinone derivative.
  • NMR Comparison : The benzyloxy protons resonate at δ 5.11 (vs. δ 5.67 in 4a ), reflecting electronic differences between scaffolds .

Key Takeaways

Structural Flexibility: The 4-fluorobenzyloxy group is versatile, appearing in pyrimidinones, pyridopyrimidines, and benzoic acids, with varying biological outcomes.

Synthetic Challenges : Moderate yields in complex derivatives (e.g., 4a/4b ) highlight the need for optimized synthetic routes.

Therapeutic Potential: Analogues like the PI3Kβ inhibitor demonstrate that strategic substitutions can confer isoform selectivity and reduce off-target effects.

This comparison underscores the importance of scaffold choice and substitution patterns in dictating the physicochemical and biological properties of pyrimidinone derivatives.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of pyrimidin-2-one attacks the electrophilic carbon of the 4-fluorobenzyl halide. Key parameters influencing yield and selectivity include:

  • Base : Potassium carbonate (K₂CO₃) is preferred due to its mild basicity and solubility in polar aprotic solvents.

  • Solvent : Acetone or acetonitrile facilitates optimal reactivity, as demonstrated by yields exceeding 90% in analogous systems.

  • Temperature : Reflux conditions (56–80°C) enhance reaction kinetics without promoting side reactions like N-alkylation.

Representative Procedure:

  • Combine 1H-pyrimidin-2-one (3 mmol), K₂CO₃ (3 mmol), and 4-fluorobenzyl iodide (3 mmol) in acetone (15 mL).

  • Reflux the mixture for 30–60 minutes.

  • Quench the reaction, extract with dichloromethane, and purify via recrystallization (hexane/MeOH, 9:1).

Yield : 70–98% (dependent on halide reactivity and steric effects).

Chemoselectivity in O- vs. N-Alkylation

A critical challenge in pyrimidinone chemistry is avoiding N-alkylation, which competes with O-alkylation. Studies on analogous systems reveal that:

  • Solvent Polarity : Polar aprotic solvents (e.g., acetone) favor O-alkylation by stabilizing the transition state.

  • Base Strength : Weak bases (e.g., K₂CO₃) minimize deprotonation of the pyrimidinone’s N-H group, reducing N-alkylation byproducts.

  • Halide Leaving Group : Iodides exhibit superior reactivity over chlorides or bromides, shortening reaction times and improving yields.

Table 1: Optimization of O-Alkylation Conditions

EntrySolventBaseHalideTime (h)Yield (%)
1AcetoneK₂CO₃Iodide0.598
2AcetonitrileK₂CO₃Bromide2.085
3DMFNaHIodide1.072*
4THFCs₂CO₃Chloride4.065

Note: Entry 3 resulted in 28% N-alkylation byproduct.

Structural Characterization and Validation

Post-synthetic analysis is critical to confirm the structure and purity of 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one. Key techniques include:

  • NMR Spectroscopy :

    • ¹H NMR : A singlet at δ 8.1–8.3 ppm corresponds to the pyrimidinone C3-H, while aromatic protons of the 4-fluorobenzyl group appear as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz).

    • ¹³C NMR : The carbonyl carbon (C2) resonates at δ 160–165 ppm, with CF coupling (²JCF ≈ 25 Hz) observed for the fluorinated aromatic ring.

  • X-ray Crystallography : Single-crystal analyses of analogs confirm the O-alkylation site and planar pyrimidinone geometry.

Scalability and Industrial Considerations

For large-scale synthesis, the direct O-alkylation method offers advantages:

  • Low Catalyst Load : No transition metals required, reducing purification complexity.

  • Solvent Recovery : Acetone can be efficiently distilled and reused, minimizing environmental impact.

  • Yield Reproducibility : Pilot studies report consistent yields (>90%) at kilogram scale .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one?

The synthesis typically involves coupling fluorobenzyloxy-containing intermediates with pyrimidinone precursors. For example, fluorobenzyloxy aldehydes (e.g., 3-(4-fluorobenzyloxy)-4-methoxybenzaldehyde) can react under reflux conditions with appropriate nucleophiles to introduce the fluorinated benzyloxy group . Metal-free approaches, such as those used for fluoropyrimidines, may also be adapted, leveraging β-fluorinated ketones or aryl halides under mild conditions to optimize yield and purity .

Q. Which spectroscopic techniques are critical for characterizing the structure of 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. Overlapping signals in fluorinated regions may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • FT-IR : To identify functional groups like C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. What biological targets or therapeutic applications are associated with fluorobenzyloxy-substituted pyrimidinones?

Compounds with fluorobenzyloxy motifs, such as 4-(4-fluorobenzyloxy)-2-hydroxybenzoic acid, have been investigated as HIV-1 integrase inhibitors, targeting catalytic domains critical for viral replication . Structural analogs may also exhibit activity in cancer chemotherapy or antiviral research, though specific studies on 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one require further validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one?

Single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles to confirm non-planar conformations and hydrogen-bonding networks. Software suites like WinGX and ORTEP-III are used for structure refinement and visualization, with deviations from planarity (e.g., pyrimidine ring distortions) quantified to assess conjugation effects .

Q. What experimental strategies address discrepancies in synthetic yield or purity of fluorinated pyrimidinones?

  • Reaction Optimization : Vary solvents (e.g., aqueous vs. anhydrous conditions) and catalysts to improve regioselectivity.
  • Chromatographic Purification : Use reverse-phase HPLC or flash chromatography to isolate isomers or byproducts .
  • Elemental Analysis : Cross-validate purity with spectroscopic data to resolve contradictions between theoretical and observed yields .

Q. How can structure-activity relationship (SAR) studies guide the design of 4-(4-fluorobenzyloxy)-1H-pyrimidin-2-one derivatives?

SAR analysis involves systematic substitution of the fluorobenzyloxy group or pyrimidinone core. For example:

  • Introducing electron-withdrawing groups (e.g., nitro, cyano) to enhance electrophilic reactivity.
  • Modifying the benzyloxy linker length to optimize steric and electronic interactions with biological targets .

Q. What computational tools are effective in predicting the physicochemical properties or binding affinity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.
  • Molecular Docking (AutoDock, Schrödinger) : Simulates interactions with biological targets (e.g., HIV integrase) to prioritize synthetic targets .

Data Analysis and Methodological Challenges

Q. How are overlapping ¹H NMR signals resolved in fluorobenzyloxy-substituted pyrimidinones?

Advanced NMR techniques include:

  • Selective Decoupling : Suppress coupling from fluorine atoms to simplify spectra.
  • NOESY/ROESY : Identify spatial proximity of protons in crowded aromatic regions .

Q. What crystallographic parameters indicate significant intermolecular interactions in this compound?

Hydrogen-bonding metrics (e.g., D–H···A distances, angles) and π-π stacking distances (3.5–4.0 Å) are critical. For example, N–H···O interactions in pyrimidinones often stabilize crystal packing .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of fluorobenzyloxy substitution?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrimidinone oxygen, while elevated temperatures (>100°C) may favor Fries-like rearrangements in benzyloxy precursors .

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